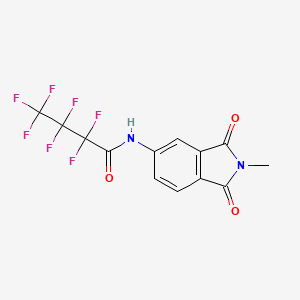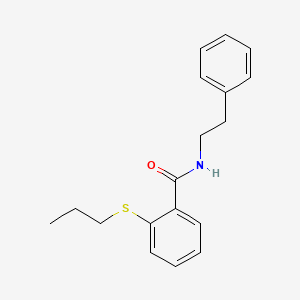
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as IMPY, is a chemical compound that has been widely studied for its potential therapeutic applications. IMPY belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties. In
Scientific Research Applications
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant binding affinity towards amyloid-beta (Aβ) plaques, which are believed to play a crucial role in the pathogenesis of Alzheimer's disease. N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been studied for its potential use in the diagnosis of Alzheimer's disease, as it can selectively bind to Aβ plaques and allow for their visualization using imaging techniques.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea involves its binding to Aβ plaques. N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to selectively bind to Aβ plaques and inhibit their formation. This can help prevent the accumulation of Aβ plaques in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to exhibit significant biochemical and physiological effects. It has been shown to selectively bind to Aβ plaques and inhibit their formation, which can help prevent the accumulation of Aβ plaques in the brain. This can potentially slow down the progression of Alzheimer's disease and improve cognitive function in affected individuals.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its high binding affinity towards Aβ plaques. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and developing potential therapeutic interventions. However, one of the limitations of using N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea is its potential toxicity, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential area of research is the development of more potent and selective N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea derivatives that can effectively target Aβ plaques. Another area of research is the exploration of N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea's potential use in the diagnosis and treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to investigate the potential toxicity of N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea and its derivatives, as well as their long-term effects on cognitive function.
Synthesis Methods
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized using a two-step process. The first step involves the reaction of 4-isopropylphenyl isocyanate with 5-methyl-2-pyridylamine to form the intermediate product, N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridyl)urea. In the second step, the intermediate product is treated with hydrochloric acid to obtain the final product, N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea.
properties
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(2)13-5-7-14(8-6-13)18-16(20)19-15-9-4-12(3)10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRPKUBUUSNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)

![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)
![1-(4-methoxybenzoyl)-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5459979.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)


![N-[2-(2-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5460000.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5460008.png)
![5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5460016.png)
![2-tert-butyl-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5460027.png)
![ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5460029.png)
![1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine](/img/structure/B5460032.png)
![cyclohexyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5460040.png)